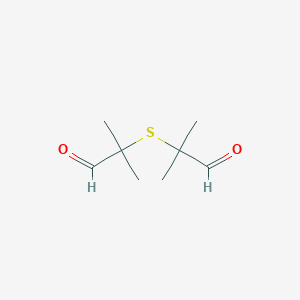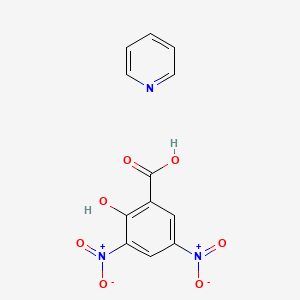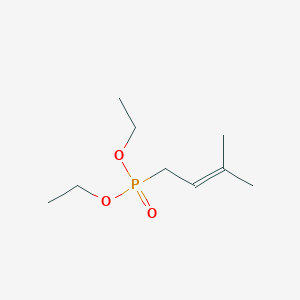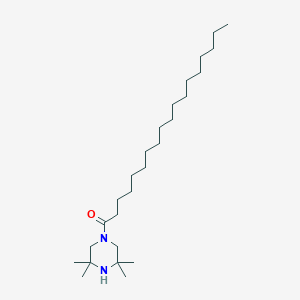
1,4-Diphenylnaphthalene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenylnaphthalene-2,3-diol is an organic compound that belongs to the class of naphthalenediols This compound features a naphthalene ring system substituted with two phenyl groups at the 1 and 4 positions and two hydroxyl groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diphenylnaphthalene-2,3-diol can be synthesized through several methods. One common approach involves the oxidation of 1,4-diphenylnaphthalene using oxidizing agents such as lead tetra-acetate. This reaction typically proceeds through the formation of an intermediate quinone, which is then reduced to yield the desired diol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and oxidation-reduction reactions are applicable. Industrial-scale production would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diphenylnaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, such as 1,4-diphenyl-2,3-naphthoquinone.
Reduction: Reduction reactions can convert the quinone intermediates back to the diol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Lead tetra-acetate is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation reactions.
Major Products
Substituted Derivatives: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
1,4-Diphenylnaphthalene-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biology and Medicine: Research into its potential biological activities and interactions with biomolecules is ongoing, although specific applications are still under investigation.
Mécanisme D'action
The mechanism of action of 1,4-diphenylnaphthalene-2,3-diol involves its ability to undergo redox reactions, forming quinones and other reactive intermediates. These intermediates can interact with various molecular targets, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diphenyl-2,3-naphthoquinone: This compound is an oxidized form of 1,4-diphenylnaphthalene-2,3-diol and shares similar structural features.
Other Naphthalenediols: Compounds such as 1,2-naphthalenediol and 1,4-naphthalenediol have similar diol functionalities but differ in the position of the hydroxyl groups.
Propriétés
Numéro CAS |
52457-58-6 |
|---|---|
Formule moléculaire |
C22H16O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1,4-diphenylnaphthalene-2,3-diol |
InChI |
InChI=1S/C22H16O2/c23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24)16-11-5-2-6-12-16/h1-14,23-24H |
Clé InChI |
HWBXVPDFPGNZEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


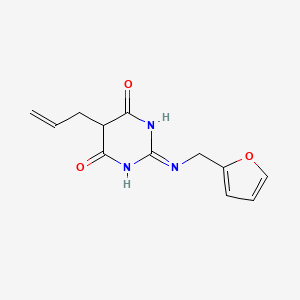

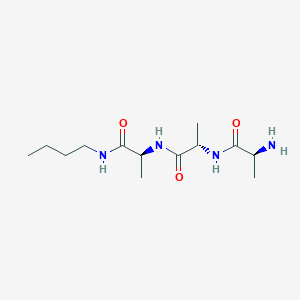

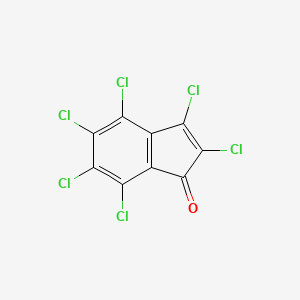

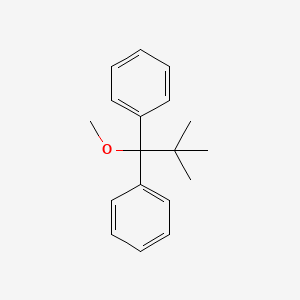
![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
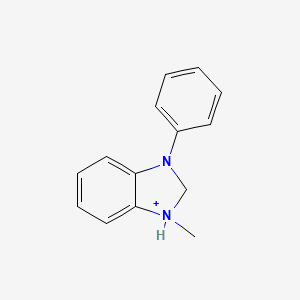
![3-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14652548.png)
